methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenoxy group, which is further connected to a propanoate moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate typically involves the esterification of (2R)-2-(2-bromo-5-fluorophenoxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(2-chloro-5-fluorophenoxy)propanoate
- Methyl (2R)-2-(2-bromo-4-fluorophenoxy)propanoate
- Methyl (2R)-2-(2-bromo-5-chlorophenoxy)propanoate
Uniqueness
Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The (2R) configuration also contributes to its stereochemical properties, which can influence its interactions with chiral environments in biological systems.
Properties
CAS No. |
874336-07-9 |
---|---|
Molecular Formula |
C10H10BrFO3 |
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3/t6-/m1/s1 |
InChI Key |
RJCWYKKZQVYFIK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=C(C=CC(=C1)F)Br |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.